(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid
Description
Properties
CAS No. |
1020050-92-3 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-[4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H16N2O3/c1-11-8-16-17(9-11)10-13-7-12(4-6-15(18)19)3-5-14(13)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
UNLQKFNVVXUHTM-UHFFFAOYSA-N |
SMILES |
CC1=CN(N=C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methoxy and pyrazolylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that derivatives of acrylic acids can inhibit cyclooxygenase enzymes, which are key mediators in inflammatory pathways. For instance, research indicates that certain pyrazole-containing acrylic acids exhibit significant inhibition of COX enzymes, suggesting their utility in developing anti-inflammatory drugs .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of acrylic acid derivatives. The incorporation of pyrazole moieties enhances the antimicrobial efficacy against various bacterial strains. A case study demonstrated that a related compound showed effective bactericidal activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .
Agricultural Applications
Research has also explored the use of this compound in agriculture as a potential fungicide or herbicide. The structural characteristics of acrylic acids allow them to interact with plant growth regulators, leading to altered growth patterns in target weeds or fungi. Preliminary findings suggest that derivatives can inhibit fungal growth in crops, thereby improving yield and reducing reliance on traditional pesticides .
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several acrylic acid derivatives, including (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid. The compound was found to reduce inflammation markers significantly in vitro and in vivo models, indicating its potential for therapeutic use in inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi. The results showed that it possessed notable activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics used for comparison .
Mechanism of Action
The mechanism of action of (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the pyrazole ring and the phenyl group. These modifications impact electronic properties, steric hindrance, and lipophilicity:
Physicochemical Properties
- Solubility: Methyl and methoxy groups generally enhance solubility in organic solvents (e.g., ethanol, dichloromethane) . Chloro and nitro substituents may reduce aqueous solubility due to increased hydrophobicity .
- Lipophilicity : Trimethyl and chloro-dimethyl analogs exhibit higher logP values, favoring passive diffusion across biological membranes .
- Stability : Amide or ester derivatives (common in prodrugs) may undergo enzymatic hydrolysis, as seen in related compounds .
Biological Activity
(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid, also known by its CAS number 1020050-92-3, is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the synthesis, biological evaluations, and relevant case studies associated with this compound.
The molecular formula of this compound is C15H16N2O3, with a molecular weight of 272.3 g/mol. Key physical properties include:
- Boiling Point: 488.5 ± 45.0 °C (predicted)
- Density: 1.17 ± 0.1 g/cm³ (predicted)
- pKa: 4.56 ± 0.10 (predicted)
- Hazard Class: Irritant .
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the acrylic acid backbone followed by the introduction of the pyrazole moiety. Specific synthetic routes have been explored in various studies, highlighting modifications to enhance biological activity .
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study evaluated a series of synthesized compounds, including derivatives related to this compound, using heat-induced protein denaturation techniques. Results indicated that certain aminomethyl derivatives exhibited greater anti-inflammatory activity compared to standard treatments like diclofenac sodium .
Anticancer Activity
The compound has also been assessed for its anticancer properties. In vitro studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including A549 (lung), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). Notably, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Case Studies and Research Findings
Q & A
Q. How can the structural identity of (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid be confirmed experimentally?
Methodological Answer:
- X-ray crystallography is the gold standard for unambiguous structural determination. For example, similar compounds like (4Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were resolved using single-crystal X-ray diffraction, revealing bond angles and torsion angles critical for stereochemical confirmation .
- NMR spectroscopy : Use and NMR to verify the presence of key functional groups. The methoxy group ( ppm) and acrylic acid protons ( ppm, coupling constant Hz) are diagnostic. Compare data with structurally analogous compounds, such as ethyl (E)-3-(4-methoxy-3-((pyrimidinyl)methyl)phenyl)acrylate, where NMR confirmed olefin geometry and substitution patterns .
- HRMS (High-Resolution Mass Spectrometry) validates molecular formula. For example, HRMS data for (E)-ethyl-3-(4-methoxy-3-((dioxolanyl)methyl)phenyl)acrylate showed a molecular ion at m/z 439.2012 (calculated 439.2015), confirming synthesis success .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
- Pd-catalyzed C–H olefination : This method is effective for introducing the acrylic acid moiety. For example, palladium-catalyzed meta-C–H activation in arene-tethered diols has been used to install olefin groups under mild conditions (e.g., 56% yield via preparative TLC using petroleum ether/EtOAc) .
- Mannich reaction : Utilized to introduce the pyrazole-methyl group. A similar approach was reported for 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives, where N,N'-bis(methoxymethyl)diaza-18-crown-6 acted as a formaldehyde equivalent .
- Acid-catalyzed ester hydrolysis : Convert acrylate esters (e.g., ethyl or methyl esters) to the free acrylic acid using HCl or NaOH in aqueous THF .
Advanced Research Questions
Q. How can low yields in the final olefination step be addressed?
Methodological Answer:
- Optimize reaction conditions : Screen bases (e.g., NaOtBu vs. NaHMDS) and additives. For example, NaOtBu achieved 90% yield in CO/CH coupling reactions, while weaker bases like NaOH resulted in no product .
- Control steric hindrance : Modify substituents on the phenyl ring to reduce steric clashes during olefination. Bulky groups near the reaction site may hinder Pd coordination .
- Purification refinement : Use gradient elution in column chromatography (e.g., hexane:EtOAc from 3:1 to 1:1) or preparative HPLC to isolate the E-isomer selectively, as seen in analogous acrylate syntheses .
Q. How should discrepancies in reported 1H^1H1H NMR data for this compound be resolved?
Methodological Answer:
- Solvent and temperature standardization : NMR chemical shifts vary with solvent (e.g., DMSO-d vs. CDCl) and temperature. For example, the methoxy group in DMSO-d appears upfield compared to CDCl .
- Dynamic effects analysis : Investigate rotameric equilibria in the pyrazole-methyl group. Variable-temperature NMR (e.g., –40°C to 25°C) can freeze conformers and resolve splitting patterns, as demonstrated in studies of related pyrazole derivatives .
- Cross-validate with computational methods : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. This approach resolved ambiguities in the NMR assignments of (Z)-furan derivatives .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Fragment-based design : Synthesize analogs with modifications to the pyrazole ring (e.g., 4-methyl vs. 4-ethyl) or acrylic acid chain (e.g., E/Z isomerism). Test for enzyme inhibition (e.g., COX-2) or receptor binding affinity .
- Pharmacophore mapping : Use X-ray co-crystallography or docking simulations to identify critical interactions. For instance, the methoxy group may occupy a hydrophobic pocket in kinase targets, as seen in studies of similar benzoic acid derivatives .
- Bioisosteric replacement : Replace the pyrazole with triazole or imidazole rings to assess impact on solubility and potency. This method was applied in optimizing anti-inflammatory pyrazol-1-ylmethylphenol analogs .
Q. How can regioselectivity challenges in pyrazole functionalization be overcome?
Methodological Answer:
- Directing group strategies : Install temporary directing groups (e.g., carbonyl or amino groups) to steer electrophilic substitution. For example, a 2-naphthylamino group in (Z)-furan derivatives directed methylation to the C4 position of pyrazole .
- Metal-mediated C–H activation : Use Pd or Cu catalysts with ligands (e.g., 1,10-phenanthroline) to achieve selective C3 or C5 functionalization. This approach was successful in meta-C–H olefination of diol-tethered arenes .
- Protecting group tactics : Protect reactive sites (e.g., the acrylic acid as an ethyl ester) during pyrazole modification, then deprotect under mild conditions (e.g., LiOH/THF/HO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
